molecular formula C12H14FN3O B11746876 2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol

2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol

Cat. No.: B11746876
M. Wt: 235.26 g/mol
InChI Key: LROMHDFFJCDZTP-UHFFFAOYSA-N
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Description

2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is a chemical compound with a complex structure that includes a phenol group, a pyrazole ring, and a fluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves multiple steps. One common method includes the reaction of 2-fluoroethylamine with 4-formylphenol to form an intermediate Schiff base, which is then cyclized with hydrazine to form the pyrazole ring. The final product is obtained through a series of purification steps .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. The fluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]amino}methyl)phenol
  • 2-({[1-(2-chloroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol
  • 2-({[1-(2-bromoethyl)-1H-pyrazol-4-yl]amino}methyl)phenol

Uniqueness

2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloroethyl and bromoethyl analogs .

Properties

Molecular Formula

C12H14FN3O

Molecular Weight

235.26 g/mol

IUPAC Name

2-[[[1-(2-fluoroethyl)pyrazol-4-yl]amino]methyl]phenol

InChI

InChI=1S/C12H14FN3O/c13-5-6-16-9-11(8-15-16)14-7-10-3-1-2-4-12(10)17/h1-4,8-9,14,17H,5-7H2

InChI Key

LROMHDFFJCDZTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CN(N=C2)CCF)O

Origin of Product

United States

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